molecular formula C15H14F2N6O3S B2435698 1-(2,5-difluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide CAS No. 1797184-18-9

1-(2,5-difluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide

Cat. No. B2435698
CAS RN: 1797184-18-9
M. Wt: 396.37
InChI Key: NTMJIRZIXXCGKJ-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H14F2N6O3S and its molecular weight is 396.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methodologies and Derivatives

The synthesis of methanesulfonates and related compounds involves practical processes amenable for large-scale production, highlighting the importance of selecting convenient precursors and optimizing reactions for the development of antifungal agents and other pharmaceuticals. For instance, the synthesis of α-styryl carbinol derivatives, developed for treating systemic fungal infections, demonstrates innovative approaches to compound formation, including the use of 1,2,4-triazole as a base transfer agent and nucleophile (PestiJaan et al., 1998). Additionally, the development of chronic renal disease agents via convenient syntheses that avoid chromatographic methods underlines the significance of efficient and scalable chemical processes (Ikemoto et al., 2000).

Chemical Properties and Reactions

The study of compounds such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide reveals insights into molecular conformations and self-association in solutions, providing valuable information on hydrogen bonding and proton affinities. This knowledge is crucial for understanding the chemical behavior of similar compounds in various solvents and their potential for forming dimers or chain associates (Sterkhova et al., 2014). Furthermore, the exploration of base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl Precatalysts opens new avenues for catalysis research, emphasizing the role of electronic parameters in achieving high activity without the need for basic additives or halide abstractors (Ruff et al., 2016).

Potential Applications

Antifungal and Anti-Asthmatic Activities

The antifungal properties of derivatives with difluoro(heteroaryl)methyl moieties, alongside the development of compounds with significant anti-asthmatic activity, suggest the therapeutic potential of these chemicals. The ability of certain derivatives to inhibit platelet activating factor-induced bronchoconstriction points to their possible use in treating respiratory diseases (Kuwahara et al., 1997).

Chemoselectivity and Ligand Applications

Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrates the development of chemoselective N-acylation reagents, which are critical for specific synthetic applications in organic chemistry. The findings indicate the importance of structure-reactivity relationships for achieving desired chemoselectivity (Kondo et al., 2000). Additionally, the exploration of prospective ligands for metal coordination in the context of sulfonamide derivatives highlights the potential for these compounds in catalysis and material science applications (Jacobs et al., 2013).

properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N6O3S/c16-12-1-2-13(17)11(7-12)8-27(25,26)20-5-6-22-15(24)4-3-14(21-22)23-10-18-9-19-23/h1-4,7,9-10,20H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMJIRZIXXCGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-difluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide

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